Pazufloxacin mesylate

描述

Pazufloxacin mesylate is a fluoroquinolone antibacterial agent used primarily for the treatment of various bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria, making it a versatile option for treating infections such as respiratory tract infections, urinary tract infections, and skin infections .

准备方法

合成路线和反应条件: 帕珠氟沙星甲磺酸盐的制备涉及帕珠氟沙星与甲磺酸在丙酮等溶剂中的反应。反应混合物加热回流,然后冷却结晶以获得帕珠氟沙星甲磺酸盐。 然后对结晶产物进行无菌灌装和冷冻干燥,以制备最终的粉末形式 .

工业生产方法: 在工业环境中,帕珠氟沙星甲磺酸盐的生产遵循类似的过程,但规模更大。反应条件经过优化,以确保高产率和纯度。 采用先进的结晶技术和无菌处理,确保最终产品的稳定性和质量 .

化学反应分析

Degradation Pathways

Stress degradation studies reveal Pazufloxacin mesylate’s stability under various conditions:

| Stress Condition | Outcome | Key Observations |

|---|---|---|

| Oxidative | Extensive degradation | Major degradation products formed |

| Acidic | Minimal degradation | Stable under acidic conditions |

| Basic | No degradation | Highly stable |

| Photolytic | No degradation | Stable under light exposure |

| Thermal | No degradation | Stable at elevated temperatures |

The compound is most susceptible to oxidative degradation , likely due to reactive oxygen species interacting with the tricyclic core. Acidic conditions cause minimal breakdown, while basic, photolytic, and thermal stresses do not induce significant degradation .

Analytical Methods for Reaction Monitoring

3.1 Stability-Indicating HPLC Method

A validated RP-HPLC method separates this compound from degradation products:

-

Column : C18

-

Mobile Phase : Methanol:50 mM KH₂PO₄ (40:60, v/v, pH 4.5)

-

Flow Rate : 1 mL/min

-

Detection : 249 nm

This method effectively distinguishes the parent compound from oxidative degradation products, ensuring accurate stability assessment .

3.2 UV Spectrophotometric Analysis

Using the area under the curve (AUC) method:

-

Wavelength Range : 229–260 nm

-

Linearity : 2–12 µg/mL (r² = 0.999)

-

Precision : %RSD <1% (intra- and inter-day)

The method provides rapid quantification for quality control .

Key Findings and Implications

-

Synthesis Efficiency : The optimized route reduces environmental impact and increases yield, making it suitable for industrial production .

-

Stability Profile : Oxidative conditions disproportionately affect stability, necessitating protective measures in formulations .

-

Analytical Robustness : HPLC and UV methods ensure reliable monitoring of chemical integrity during synthesis and storage .

科学研究应用

Clinical Applications

Pazufloxacin mesylate has been utilized in treating several types of infections:

- Respiratory Tract Infections : It has shown effectiveness against pathogens causing pneumonia, including Legionella pneumophila. A case study reported successful treatment of Legionnaires' disease with intravenous pazufloxacin, highlighting its potential for severe respiratory infections .

- Urinary Tract Infections (UTIs) : Comparative studies indicate that pazufloxacin is effective in treating complicated UTIs, demonstrating similar or superior efficacy compared to ceftazidime .

- Abdominal Infections : Its broad spectrum allows for effective treatment of intra-abdominal infections caused by various bacteria .

Comparative Efficacy

A comparative study evaluated this compound against ceftazidime in patients with complicated urinary tract infections. The results indicated that pazufloxacin was equally effective, with a favorable safety profile .

Additionally, a study on the concentration-dependent activity of pazufloxacin against Pseudomonas aeruginosa established its effectiveness in preventing the spread of nosocomial infections, suggesting that maintaining drug levels above the minimum inhibitory concentration (MIC) is crucial for therapeutic success .

Oxidative Stress Studies

Research has explored the oxidative effects of pazufloxacin when administered alongside non-steroidal anti-inflammatory drugs (NSAIDs). A study involving rabbits showed that repeated administration led to oxidative stress, as indicated by increased lipid peroxidation and altered antioxidant parameters. This finding emphasizes the need for careful monitoring when using pazufloxacin in combination therapies .

Summary of Findings

作用机制

帕珠氟沙星甲磺酸盐通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥其抗菌作用,这些酶对 DNA 复制和转录至关重要。 通过与这些酶结合,帕珠氟沙星甲磺酸盐阻止细菌 DNA 的超螺旋和解旋,导致细菌细胞分裂抑制,最终导致细胞死亡 .

相似化合物的比较

类似化合物:

- 环丙沙星

- 左氧氟沙星

- 莫西沙星

- 氧氟沙星

比较: 与其他氟喹诺酮类药物相比,帕珠氟沙星甲磺酸盐具有更广的活性谱、更低的毒性和更高的疗效。它不易产生细菌耐药性,并且副作用发生率较低。 这些独特的性质使帕珠氟沙星甲磺酸盐成为治疗多种细菌感染的宝贵选择 .

生物活性

Pazufloxacin mesylate is a fluoroquinolone antibiotic with notable efficacy against a variety of bacterial infections, particularly those caused by Gram-negative bacteria. This article synthesizes current research findings, clinical trial data, and case studies to provide a comprehensive overview of the biological activity of this compound.

Pazufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism disrupts bacterial cell division and leads to cell death, making it effective against both aerobic and anaerobic bacteria.

Concentration-Dependent Activity

Research has demonstrated that pazufloxacin exhibits concentration-dependent antibacterial activity, particularly against Pseudomonas aeruginosa, a common pathogen in nosocomial infections. A study established pharmacokinetic/pharmacodynamic (PK/PD) models indicating that effective dosing regimens correlate with the area under the curve (AUC) to minimum inhibitory concentration (MIC) ratios. For instance, an AUC24/MIC target value for stasis was found to be 46.1, which is critical for optimizing treatment protocols in clinical settings .

Comparative Efficacy in Urinary Tract Infections

A comparative study involving this compound and ceftazidime in treating complicated urinary tract infections revealed that pazufloxacin was equally effective while demonstrating a favorable safety profile. The study included 300 patients, with pazufloxacin administered intravenously at 500 mg twice daily for five days .

Efficacy in Bacterial Conjunctivitis

In a multicenter randomized controlled trial involving 520 patients, this compound eye drops were compared with levofloxacin eye drops for treating bacterial conjunctivitis. The results showed similar cure rates (approximately 60%) and effective rates (around 90%) between the two groups, indicating that pazufloxacin is a viable alternative for ocular infections .

Effects on Antioxidant Parameters

A study evaluating the oxidative effects of this compound alongside meloxicam indicated that both drugs could induce oxidative stress in rabbits. Specifically, reduced glutathione levels decreased significantly in treated groups, and lipid peroxidation increased, suggesting potential adverse effects related to prolonged use .

| Treatment Group | Reduced Glutathione (nmol/mL) Day 21 | Lipid Peroxidation Levels |

|---|---|---|

| Untreated Controls | 487.66 ± 29.67 | Baseline |

| Pazufloxacin | 392.71 ± 20.34 | Increased |

| Meloxicam | 379.80 ± 12.86 | Increased |

| Pazufloxacin + Meloxicam | 408.38 ± 4.36 | Increased |

属性

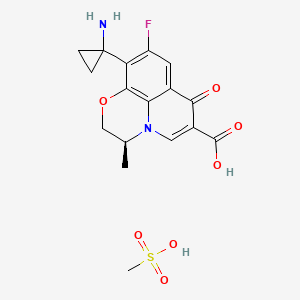

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4.CH4O3S/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;1-5(2,3)4/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H3,(H,2,3,4)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHGFPATQWQARM-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167645 | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163680-77-1 | |

| Record name | 7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, 10-(1-aminocyclopropyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-, (3S)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163680-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163680771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pazufloxacin methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin mesilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN MESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XI226J1HS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。